4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
Properties
Molecular Formula |
C18H22N8O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[2-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H22N8O/c1-4-19-18(22-15(1)24-11-13-27-14-12-24)25-9-7-23(8-10-25)16-3-6-26-17(21-16)2-5-20-26/h1-6H,7-14H2 |
InChI Key |
LIGJOOKJJRGCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=NN3C=C2)C4=NC=CC(=N4)N5CCOCC5 |
Origin of Product |
United States |
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